

Commercial Availability and Technical Profile of 2,3-Thiophenedicarboxaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,3-Thiophenedicarboxaldehyde*

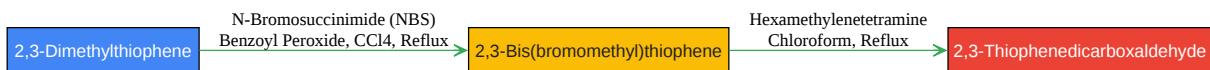
Cat. No.: *B186593*

[Get Quote](#)

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

2,3-Thiophenedicarboxaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry, materials science, and organic synthesis. Its unique bifunctional nature, possessing two reactive aldehyde groups on a thiophene core, allows for the construction of a wide array of complex molecular architectures. This technical guide provides a comprehensive overview of the commercial availability of **2,3-Thiophenedicarboxaldehyde**, its physicochemical properties, detailed synthesis protocols, and key applications with experimental procedures.


Commercial Suppliers and Product Specifications

2,3-Thiophenedicarboxaldehyde is readily available from several commercial chemical suppliers. The quality and purity of the compound may vary between suppliers, and it is crucial for researchers to consider these parameters for their specific applications. A summary of typical product specifications from prominent suppliers is presented in Table 1.

Supplier	Product Number	Purity	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Appearance	Melting Point (°C)	Boiling Point (°C)
Chem-Impex	28000	≥98% (GC)	932-41-2	C ₆ H ₄ O ₂ S	140.16	White to light yellow powder or crystal	77 - 81	134 (22 mmHg)
TCI America	T2388	>98.0% (GC)	932-41-2	C ₆ H ₄ O ₂ S	140.16	White to Light Yellow Crystalline Powder	79.0	134 (22 mmHg)
Sigma-Aldrich	708283	97%	932-41-2	C ₆ H ₄ O ₂ S	140.16	Crystals (Fibrous)	76-78	-

Synthesis of 2,3-Thiophenedicarboxaldehyde

The synthesis of **2,3-Thiophenedicarboxaldehyde** is typically achieved through a two-step process starting from 2,3-dimethylthiophene. The general synthetic route involves the bromination of the methyl groups followed by a Sommelet reaction to yield the desired dialdehyde.[\[1\]](#)

[Click to download full resolution via product page](#)

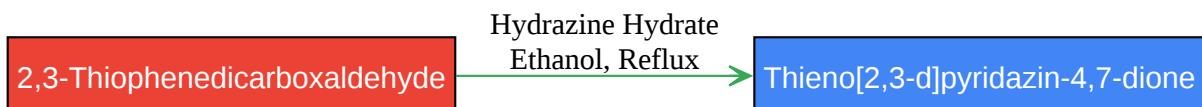
Caption: Synthetic pathway for **2,3-Thiophenedicarboxaldehyde**.

Experimental Protocol: Synthesis of 2,3-Thiophenedicarboxaldehyde

Step 1: Synthesis of 2,3-Bis(bromomethyl)thiophene[1]

- To a solution of 2,3-dimethylthiophene (0.10 mol) and benzoyl peroxide (1.5 mmol) in 80 mL of carbon tetrachloride, a mixture of N-bromosuccinimide (0.2 mol) and benzoyl peroxide (1.5 mmol) is added portion-wise under vigorous stirring and reflux.
- The reaction mixture is refluxed for an additional 3 hours after the addition is complete.
- After cooling to room temperature, the succinimide byproduct is removed by filtration.
- The filtrate is washed with water, sodium bicarbonate solution, and brine.
- The organic layer is dried over anhydrous potassium carbonate, and the solvent is removed under reduced pressure.
- The crude product is purified by vacuum distillation to yield 2,3-bis(bromomethyl)thiophene as a solid.

Step 2: Synthesis of 2,3-Thiophenedicarboxaldehyde (Sommelet Reaction)[2]


- 2,3-Bis(bromomethyl)thiophene (0.05 mol) is dissolved in 150 mL of chloroform.
- Hexamethylenetetramine (0.11 mol) is added to the solution.
- The mixture is heated to reflux for 3-4 hours.
- After cooling, 100 mL of water is added, and the mixture is stirred.
- The organic layer is separated, and the aqueous layer is extracted with chloroform.
- The combined organic layers are washed with water and dried over anhydrous sodium sulfate.
- The solvent is evaporated, and the crude **2,3-thiophenedicarboxaldehyde** is purified by recrystallization or column chromatography.

Applications in Organic Synthesis

2,3-Thiophenedicarboxaldehyde serves as a key intermediate in the synthesis of various heterocyclic compounds and functional materials.

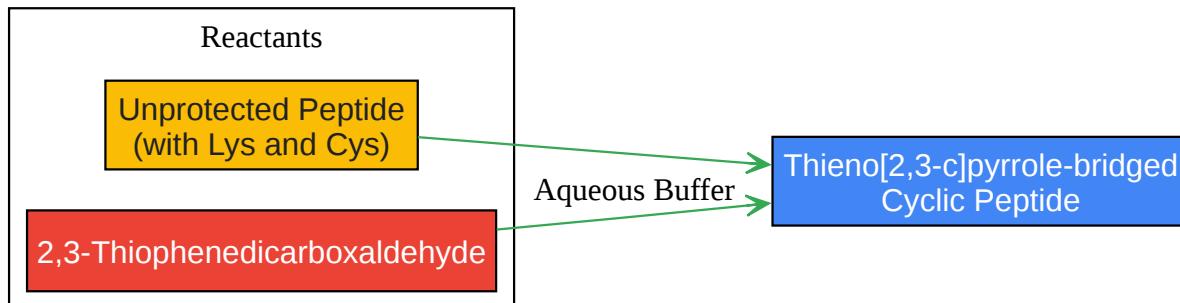
Synthesis of Thieno[2,3-d]pyridazines

Thieno[2,3-d]pyridazine derivatives are of significant interest in medicinal chemistry due to their potential as kinase inhibitors for anticancer therapy.^[3] **2,3-Thiophenedicarboxaldehyde** is a crucial precursor for the synthesis of the thieno[2,3-d]pyridazin-4,7-dione core structure.

[Click to download full resolution via product page](#)

Caption: Synthesis of the thieno[2,3-d]pyridazin-4,7-dione core.

Experimental Protocol: Synthesis of Thieno[2,3-d]pyridazin-4,7-dione


This is a generalized protocol and may require optimization.

- To a solution of **2,3-thiophenedicarboxaldehyde** (1 mmol) in ethanol (10 mL), add hydrazine hydrate (1.1 mmol).
- The reaction mixture is heated at reflux for 4-6 hours.
- Upon cooling, the product precipitates out of the solution.
- The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield thieno[2,3-d]pyridazin-4,7-dione.

Peptide and Protein Cyclization

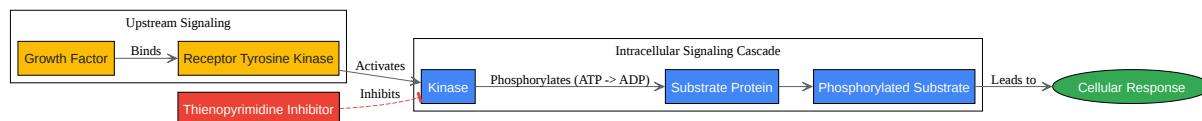
A recent application of **2,3-thiophenedicarboxaldehyde** is in the chemoselective cyclization of unprotected peptides and proteins. It reacts specifically with a primary amine (from a lysine side chain or N-terminus) and a thiol (from a cysteine side chain) to form a stable thieno[2,3-

c]pyrrole-bridged cyclic structure.[4] This reaction is notable for its high selectivity and biocompatibility, as it proceeds in an aqueous buffer.[4]

[Click to download full resolution via product page](#)

Caption: Peptide cyclization using **2,3-Thiophenedicarboxaldehyde**.

Experimental Protocol: General Procedure for Peptide Cyclization[4]


- A solution of the unprotected peptide containing both a lysine and a cysteine residue is prepared in an aqueous buffer (e.g., phosphate buffer, pH 7.4).
- A stock solution of **2,3-thiophenedicarboxaldehyde** in a water-miscible organic solvent (e.g., DMSO) is prepared.
- The **2,3-thiophenedicarboxaldehyde** solution is added to the peptide solution to a final desired concentration.
- The reaction is allowed to proceed at room temperature, and the progress is monitored by an appropriate analytical technique such as HPLC or mass spectrometry.
- The cyclized peptide can be purified by preparative HPLC.

Role in Signaling Pathways

While specific studies detailing the direct interaction of **2,3-Thiophenedicarboxaldehyde** with signaling pathways are not readily available, its derivatives, particularly thienopyrimidines, have been investigated as inhibitors of various protein kinases.[3] For instance, certain thieno[2,3-

d]pyrimidine derivatives have shown inhibitory activity against tyrosine kinases, which are crucial components of many signaling pathways implicated in cancer.[3]

The general mechanism of action for such inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrate proteins and blocking the signal transduction cascade.

[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

2,3-Thiophenedicarboxaldehyde is a commercially accessible and highly valuable reagent for the synthesis of diverse and complex molecules. Its utility in the preparation of pharmaceutically relevant scaffolds like thieno[2,3-d]pyridazines and its emerging application in bioconjugation highlight its importance for researchers in drug discovery and chemical biology. The provided experimental protocols offer a starting point for the synthesis and application of this versatile building block. Further exploration of its derivatives is likely to uncover new therapeutic agents and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN102627626A - Preparation method of 2, 3-thiophenedicarboxaldehyde - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiophene-2,3-Dialdehyde Enables Chemoselective Cyclization on Unprotected Peptides, Proteins, and Phage Displayed Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial Availability and Technical Profile of 2,3-Thiophenedicarboxaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b186593#commercial-suppliers-of-2-3-thiophenedicarboxaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com